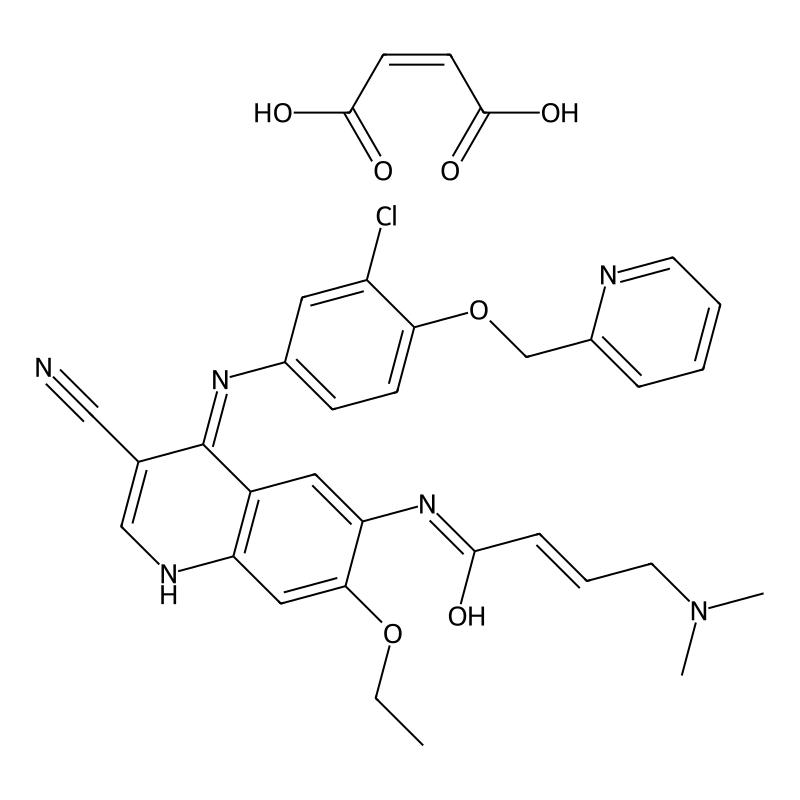

Neratinib Maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Experimental Methodologies for Characterization

Researchers use specific experimental protocols to determine these key properties. Here are detailed methodologies from recent studies:

Solubility Studies

- Procedure: An excess of NM is added to different biorelevant buffers (e.g., pH 1.2, 4.5, 6.8). The samples are agitated using a water bath shaker at 37°C for 24 hours to achieve equilibrium. The solutions are then centrifuged and filtered. The concentration of the dissolved drug in the supernatant is quantified using a validated High-Performance Liquid Chromatography (HPLC) method [1] [2].

Ex Vivo Permeability Studies

- Procedure: Using everted intestinal sacs or segments from animal models (e.g., rats), the permeability of NM is assessed. The intestinal tissue is mounted in a diffusion chamber containing oxygenated buffer. A solution of NM is placed in the donor compartment, and samples are collected from the receiver compartment over time. The apparent permeability coefficient (Papp) is calculated based on the rate of drug appearance, confirming its low permeability. The role of gut-wall metabolism can be further investigated by analyzing samples for metabolite formation using techniques like LC-MS/MS [3].

In Vitro Dissolution Studies

- Procedure: Dissolution studies of plain NM versus formulated NM (e.g., in solid dispersions or lipid nanoparticles) are performed using USP apparatus (paddle type) in different dissolution media (e.g., pH 3.0, 4.5, and 6.8) to simulate gastrointestinal conditions. The paddle speed is typically set at 50-75 rpm, and the temperature is maintained at 37°C. Samples are withdrawn at predetermined time intervals, and the amount of drug released is analyzed by HPLC-UV, demonstrating the enhanced dissolution of formulated NM [1] [3].

Formulation Strategies to Overcome BCS IV Challenges

To address the low solubility and permeability of NM, several advanced formulation strategies have been explored, as outlined in the table below.

| Formulation Approach | Mechanism of Action | Reported Bioavailability Enhancement |

|---|---|---|

| Mesoporous Silica Solid Dispersions (SD-NM-MSi) [1] | Drug is adsorbed in amorphous state into mesopores of silica (e.g., SYLOID), increasing surface area and preventing crystallization. | 1.73-fold increase relative to plain NM [1]. |

| Lipid-Polymer Hybrid Nanoparticles (NM-LPNs) [3] | Hybrid system (e.g., Glyceryl Distearate & PLGA) enhances solubility via nano-sizing and improves permeability via lipid absorption pathways. | 1.58-fold increase in AUClast relative to plain NM [3]. |

| Self-Emulsifying Drug Delivery Systems (SEDDS) [2] | Formulation (oil, surfactant, cosurfactant) spontaneously forms nanoemulsion in GI tract, maintaining drug in solubilized state for absorption. | ~2.2-fold increase relative to plain NM [2]. |

The following diagram illustrates the logical workflow for classifying neratinib maleate and developing strategies to enhance its bioavailability.

References

Solubility Profile and Pharmacokinetic Challenges

Neratinib maleate (NM) exhibits strong pH-dependent solubility, which is a major factor contributing to its low and variable oral bioavailability (11-39%) [1] [2]. The table below summarizes its saturation solubility across the physiologically relevant pH range:

| pH Value | Solubility Description | Quantitative Saturation Solubility (Cs) |

|---|---|---|

| pH 1.2 | Soluble [3] | 100 ± 1 mg/mL [3] |

| pH 3.0 / 3.5 | Soluble [1] [2] | 22 ± 0.5 mg/mL (at pH 3.5) [3] |

| pH 4.0 - 6.0 | Sparingly soluble to Slightly soluble [1] [2] | Information missing |

| pH 6.0 | Practically insoluble [2] | 90 μg/mL [3] |

| ≥ pH 6.8 | Insoluble [1] [2] | Information missing |

This precipitous drop in solubility as pH increases beyond the stomach's acidic environment severely limits the drug's dissolution in the intestinal lumen, the primary site for absorption [1] [2]. Furthermore, NM undergoes extensive gut-wall metabolism by cytochrome P450 enzymes, specifically CYP3A4, which further restricts its permeability and systemic exposure [2] [3].

Diagram: The solubility and absorption pathway of this compound, highlighting the critical point of precipitation upon entering the intestinal environment.

Formulation Strategies to Enhance Bioavailability

Advanced formulation strategies have been developed to increase NM's solubility, dissolution rate, and oral bioavailability, potentially allowing for dose reduction and mitigation of severe gastrointestinal side effects like diarrhea [1] [2] [4].

| Formulation Strategy | Mechanism of Action | Key Excipients/Carriers | Bioavailability Enhancement (vs. Plain NM) |

|---|---|---|---|

| Mesoporous Silica Solid Dispersion (SD-NM-MSi) [1] | Drug adsorption & amorphization within silica pores; increased effective surface area [1] | SYLOID XDP 3050 [1] | 1.73-fold increase [1] |

| Lipid-Polymer Hybrid Nanoparticles (NM-LPNs) [2] | Enhanced nano-scale solubility; improved interaction with GI membranes [2] | Glyceryl Distearate (GDS), PLGA polymer [2] | 1.58-fold increase in AUC* [2] |

| Self-Emulsifying Drug Delivery Systems (SEDDS) [4] [3] | In-situ formation of nanoemulsion; maintains drug in solubilized state [3] | Clove Oil, Cremophor EL [4] [3] | ~2.2-fold increase [4] [3] |

*AUC: Area Under the Curve, a measure of total drug exposure in the body.

Diagram: Three primary formulation strategies employed to overcome the solubility limitations of this compound.

Experimental Protocols for Solubility and Formulation

Analytical Method for In-Vitro Samples

- Technique: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) [2].

- Column: Phenomenex Kinetex C18 column (5 µm, 250 x 4.6 mm) [2].

- Mode: Isocratic elution [2].

Saturation Solubility Studies

- Prepare buffers mimicking gastrointestinal pH (e.g., pH 1.2, 3.0, 4.5, 6.8) [1] [3].

- Add an excess of NM to the buffers and shake in a water bath shaker (e.g., at 37°C) for a predetermined time to reach equilibrium [3].

- Filter the samples through a membrane filter (e.g., 0.45 µm) to remove undissolved drug [3].

- Analyze the concentration of dissolved NM in the filtrate using the validated HPLC-UV method [2] [3].

Preparation of Mesoporous Silica Solid Dispersion (Solvent Evaporation)

- Dissolve NM in a suitable volatile organic solvent [1].

- Add the NM solution to the mesoporous silica carrier (e.g., SYLOID XDP 3050) and mix thoroughly to allow adsorption [1].

- Remove the solvent under vacuum to obtain a dry powder [1].

- Pass the dry mass through a sieve (e.g., #60) to achieve a uniform powder [1].

In-Vitro Dissolution Study

- Use a USP dissolution apparatus (e.g., Type II paddle apparatus) [1].

- Perform the test in different dissolution media (e.g., pH 3.0, 4.5, and 6.8 buffers) at 37°C [1].

- Set the paddle speed to 50 rpm [1].

- Withdraw samples at predetermined time intervals, filter, and analyze by HPLC-UV to determine the drug release profile [1].

Characterization of Formulations

- Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to confirm the conversion of crystalline drug to an amorphous state within the carrier [1] [2].

- Crystallography: Perform Powder X-ray Diffraction (pXRD) to detect the absence of crystalline peaks, further confirming amorphization [1] [2].

- Particle Size Analysis: For nanoparticles and nanoemulsions, use dynamic light scattering to determine globule size and polydispersity index [2] [4].

References

- 1. Mesoporous silica-based amorphous solid... - Pharma Excipients [pharmaexcipients.com]

- 2. Oral Administration of this compound-Loaded Lipid ... [pmc.ncbi.nlm.nih.gov]

- 3. Design and Evaluation of Clove Oil-Based Self-Emulsifying ... [mdpi.com]

- 4. Design and Evaluation of Clove Oil-Based Self-Emulsifying Drug... [pubmed.ncbi.nlm.nih.gov]

The Core Problem: Gut Wall Metabolism and Bioavailability

Neratinib maleate (NM), a tyrosine kinase inhibitor for breast cancer, is a BCS Class IV drug with low solubility and low permeability [1]. Its oral bioavailability is low and highly variable, reported to be between 11% and 39% [2] [3] [4]. This is primarily due to two key factors:

- pH-Dependent Solubility: NM is highly soluble in the stomach's acidic environment (pH 1-3) but becomes practically insoluble at intestinal pH levels above 6 [2] [4] [5].

- Extensive Gut-Wall Metabolism: During intestinal absorption, NM undergoes significant first-pass metabolism, specifically by the cytochrome P450 enzyme CYP3A4 [2] [4].

The following diagram illustrates this central challenge and a key mechanistic finding.

This diagram outlines the primary factors limiting Neratinib's oral bioavailability and a key metabolic interaction.

Mechanism of GI Toxicity and CYP3A4 Suppression

Research suggests that neratinib's severe gastrointestinal toxicity, particularly diarrhea, may be linked to its effect on intestinal CYP3A enzymes [6].

A 2022 mechanistic study in mice proposed that neratinib causes non-recoverable gut injury [6]. The key findings and hypothesized mechanism from this study are summarized below:

Key Experimental Findings:

- Histological Damage: Neratinib treatment caused persistent damage to the mouse GI tract, which did not recover after dosing stopped [6].

- Reduced Cyp3a11 Activity: The gene expression and activity of Cyp3a11 (the major CYP3A enzyme in mice) were significantly reduced in the small intestine [6].

- Increased Inflammation: Gene expression of proinflammatory cytokines (e.g., IL-6, TNF-alpha, IL-1beta) increased throughout the GI tract [6].

Proposed Mechanism: The study hypothesized that neratinib-induced gut injury downregulates the intestinal CYP3A enzyme. This reduction in a major metabolic pathway could lead to higher-than-expected local concentrations of the drug in the gut cells, creating a cycle of excessive drug disposition and further gut injury [6].

Formulation Strategies to Overcome the Challenges

To address the issues of low bioavailability and severe side effects, several advanced formulation strategies are being explored. The goal is to enhance solubility, protect the drug from gut metabolism, and ultimately allow for dose reduction.

The table below summarizes the key approaches and their experimental outcomes.

| Formulation Strategy | Key Components | Proposed Mechanism of Action | Experimental Outcome (vs. Plain NM) |

|---|---|---|---|

| Clove Oil-Based Self-Emulsifying Drug Delivery Systems (SEDDS) [2] [4] | Clove oil, Cremophor EL (surfactant), Propylene glycol (cosolubilizer) | Forms micro/nanoemulsion in GI tract to enhance solubility and permeability; lipids may inhibit CYP3A4 and P-gp [2]. | Relative Bioavailability: ~2.2-fold increase [2] [4] |

| Lipid-Polymer Hybrid Nanoparticles (LPNs) [1] [7] | Glyceryl distearate (lipid), PLGA (polymer) | Nanoparticles enhance surface area and dissolution; polymeric core allows for sustained release; improved intestinal permeation [1]. | Cmax: 1.72-fold increase AUC: 1.58-fold increase [1] | | Mesoporous Silica-Based Amorphous Solid Dispersions [3] [8] | SYLOID XDP 3050 (mesoporous silica carrier) | Converts drug to amorphous state (higher energy) within silica pores; large surface area enhances dissolution rate [3] [8]. | Relative Bioavailability: 1.73-fold increase [3] [8] |

Detailed Experimental Protocol: Key Mechanistic Study

For researchers aiming to investigate the gut toxicity and metabolic interactions of neratinib, the following methodology from the foundational study can serve as a reference [6].

1. Animal Model and Dosing:

- Animals: Female C57BL/6 J mice.

- Study Groups:

- Group A (Control): Received vehicle (0.5% HPMC) orally for 18 days.

- Group B (Continuous Dosing): Orally dosed with 100 mg/kg neratinib once daily for 18 days.

- Group C (Recovery): Dosed with 100 mg/kg neratinib for 12 days, then switched to vehicle for 6 days.

- Sample Collection: Liver and intestine tissues were collected for analysis.

2. Key Analytical Methods:

- Histology Studies: Tissues were fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess structural damage. Analysis was performed by a blinded pathologist.

- Gene Expression Analysis (qRT-PCR):

- RNA Extraction: Total RNA was extracted from tissues using Trizol reagent.

- cDNA Synthesis: Performed using a High-Capacity Reverse Transcription Kit.

- Quantitative PCR: Used TaqMan assays for target genes: Cyp3a11, Il-6, Tnf-alpha, Il-1beta. Data were normalized to the housekeeping gene Gapdh.

- Enzyme Activity Assay (Cyp3a11):

- S9 Fraction Preparation: Mucosal cells from the small intestine were scraped, homogenized, and centrifuged to obtain the S9 fraction.

- Activity Measurement: Cyp3a11 activity in intestinal S9 was measured using a commercial P450-Glo CYP3A4 Assay with luciferin-IPA as a substrate, detecting luminescence.

3. In Vitro Cell Viability:

- Human intestine-derived cell lines (Caco2, HT29, Colo320DM) were treated with neratinib.

- Cell viability was determined using the MTT assay.

The experimental workflow for this mechanistic investigation is summarized in the following diagram.

This diagram visualizes the key experimental workflow used to investigate Neratinib's gut toxicity and metabolic effects.

Conclusion for Researchers

The challenge with this compound is multifaceted, involving pH-dependent solubility, extensive CYP3A4-mediated gut-wall metabolism, and drug-induced GI toxicity potentially linked to CYP3A suppression [6] [2] [4]. The cycle of gut injury and altered metabolic activity presents a significant hurdle.

The promising 1.5 to 2.2-fold improvements in oral bioavailability demonstrated by novel formulations like SEDDS, hybrid nanoparticles, and mesoporous silica solid dispersions offer a viable path forward [1] [2] [3]. By enhancing solubility and potentially bypassing metabolic pathways, these strategies aim to reduce the required dose and its associated severe gastrointestinal side effects, ultimately improving patient compliance and therapeutic outcomes.

References

- 1. Oral Administration of this compound-Loaded Lipid ... [pmc.ncbi.nlm.nih.gov]

- 2. Design and Evaluation of Clove Oil-Based Self-Emulsifying ... [pharmaexcipients.com]

- 3. Mesoporous silica-based amorphous solid dispersions to ... [sciencedirect.com]

- 4. Design and Evaluation of Clove Oil-Based Self-Emulsifying ... [mdpi.com]

- 5. This compound | 915942-22-2 [chemicalbook.com]

- 6. Neratinib causes non-recoverable gut injury and reduces ... [pmc.ncbi.nlm.nih.gov]

- 7. Oral Administration of this compound-Loaded Lipid ... [pubmed.ncbi.nlm.nih.gov]

- 8. Mesoporous silica-based amorphous solid dispersions to ... [pharmaexcipients.com]

Crystalline Forms of Neratinib and Neratinib Maleate

The table below compiles data on various solid-state forms, which is crucial for identifying and characterizing the material in drug development.

| Compound & Form | Key XRPD Peaks (2θ ± 0.2°) | Additional Characteristics | Source / Patent |

|---|---|---|---|

| Neratinib Maleate (Form A) [1] | 6.9, 13.9, 22.5 | Peaks at 5.1, 11.4, 18.3; endothermic peak via DSC ~136°C; described as having high solubility and good stability. [1] | CN107428727B [1] |

| This compound (Form T2) [2] | Information not specified in excerpts | PXRD pattern provided in patent application US20200308141A1 (Figure 5). [2] | US20200308141A1 [2] |

| Neratinib Base (Form B6) [2] | 6.2, 11.6, 23.0, 23.8, 24.7 | Peaks at 6.8, 7.2, 10.7, 12.3, 15.6; can be used as an intermediate for preparing this compound. [2] | US20200308141A1 [2] |

Experimental Protocol for XRPD Analysis

For researchers needing to replicate or perform XRPD analysis, the following general methodology outlines the standard practice. Specific parameters for this compound may vary.

Flowchart of the general XRPD experimental workflow

The typical workflow for powder X-ray diffraction analysis involves the following key steps [3]:

- Sample Preparation: The crystalline powder is packed into a sample holder to ensure a flat, level surface.

- Instrument Configuration: Standard laboratory instruments use a copper anode X-ray tube (producing Cu Kα radiation with λ = 1.54186 Å). Optics and slits are configured to produce a parallel, monochromatic beam.

- Data Collection: The sample is scanned through a range of diffraction angles (2θ). The intensity of the diffracted X-rays is measured as a function of the angle.

- Data Analysis: The resulting pattern is analyzed to identify the unique set of diffraction peaks, which act as a fingerprint for the crystalline material.

Pharmaceutical Significance of Solid-State Forms

The investigation of different solid-state forms is a critical aspect of pharmaceutical development, as the crystalline structure can directly impact the final drug product's performance and quality [2].

- Property Optimization: Different polymorphs or salts can exhibit variations in key physicochemical properties such as melting point, solubility, dissolution rate, and chemical stability. Developing a stable, soluble form like this compound Form A helps optimize bioavailability and shelf-life [1] [2].

- Manufacturing & Control: A well-defined and reproducible crystalline form ensures consistent processing, handling, and purification. XRPD is a primary technique for monitoring polymorphic purity and detecting unwanted form conversions during manufacturing or storage [3] [2].

References

neratinib maleate HER2 EGFR HER4 inhibition mechanism

Quantitative Inhibition Data

The potency of neratinib against its primary targets can be quantified by its half-maximal inhibitory concentration (IC50). The following table presents key biochemical and pharmacokinetic parameters.

| Parameter | Value | Notes / Reference |

|---|---|---|

| IC50 for EGFR | 92 nM | [1] |

| IC50 for HER2 | 59 nM | [1] |

| IC50 for HER4 | ~2.4 nM | Data from a comparative review of kinase inhibitors [2] |

| Elimination Half-life | 7 - 17 hours | Half-life is dose-dependent [3] [4] |

Structural & Functional Characteristics

Neratinib's function is defined by its specific structural and biochemical properties.

- Irreversible Binding: The Michael acceptor moiety in its structure allows it to form a permanent covalent bond with specific cysteine residues in the ATP-binding pocket of its target receptors [1]. This leads to sustained inhibition until new receptors are synthesized [5].

- Pan-HER Inhibition: As a pan-HER inhibitor, neratinib broadly blocks signaling from multiple HER family receptors [1] [6]. This includes inhibition of HER3 (which lacks kinase activity) by interfering with its preferred heterodimerization partners like HER2 [7].

- Blood-Brain Barrier Penetration: Preclinical studies indicate that neratinib, as a small molecule, can cross cellular models of the blood-brain barrier [5] [7]. This suggests potential for treating brain metastases, though clinical implications are still being studied [7] [6].

Diagram of Neratinib's Mechanism of Action

The following diagram illustrates how neratinib intracellularly inhibits HER receptors and downstream signaling, leading to anti-tumor effects.

Key Differentiators from Other TKIs

Neratinib possesses distinct characteristics compared to other tyrosine kinase inhibitors, such as lapatinib.

| Characteristic | Neratinib (Irreversible) | Lapatinib (Reversible) |

|---|---|---|

| Binding Mechanism | Irreversible covalent bond [2] | Reversible competition [2] |

| Target Profile | Pan-HER (EGFR, HER2, HER4) [2] | Dual (EGFR, HER2) [2] |

| Duration of Action | Sustained; depends on receptor turnover [1] | Transient; depends on drug presence [2] |

| Inhibition of p95HER2 | Yes (targets intracellular kinase domain) [2] | Yes (targets intracellular kinase domain) [2] |

Experimental & Clinical Considerations

For researchers designing studies with neratinib, several practical factors are critical.

- Diarrhea Management: Diarrhea is the most common adverse reaction. Preclinical and clinical evidence supports the use of loperamide prophylaxis during the first 1-2 cycles to reduce incidence and severity [7] [6] [8].

- Drug Interactions: Neratinib is primarily metabolized by the CYP3A4 enzyme [3] [4]. Concomitant use with strong CYP3A4 inhibitors or inducers should be avoided. Additionally, co-administration with proton pump inhibitors (PPIs) reduces neratinib absorption and should be avoided [7] [4].

- Administration: Neratinib should be administered with food to enhance absorption [3] [4].

References

- 1. Profile of neratinib and its potential in the treatment of breast ... [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Characteristics of the Irreversible Pan-HER Kinase ... [pmc.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, Neratinib of Action | DrugBank Online Mechanism [go.drugbank.com]

- 4. : Uses, Dosage, Side Effects and More | CIMS India Neratinib [mims.com]

- 5. What is the mechanism of Neratinib ? maleate [synapse.patsnap.com]

- 6. Neratinib for HER2-positive breast cancer with an overlooked ... [molmed.biomedcentral.com]

- 7. Mechanism of action | NERLYNX® (neratinib) tablets [nerlynxhcp.com]

- 8. HER2-positive breast cancer and tyrosine kinase inhibitors [nature.com]

neratinib maleate pharmacokinetics absorption food effect

Neratinib Pharmacokinetic Profile and Food Effects

The table below summarizes the key biopharmaceutical characteristics of neratinib and the quantitative impact of food on its absorption [1] [2].

| Parameter | Description / Impact |

|---|---|

| BCS Classification | Class IV (low solubility, low permeability) [3] [4] |

| Oral Bioavailability | Low and variable, ranging from 11% to 39% [3] [4] [5] |

| Time to Peak Plasma Concentration (T~max~) | 2 to 8 hours after oral administration [1] [2] |

| Effect of High-Fat Meal | Increases C~max~ by 1.7-fold and total exposure (AUC) by 2.2-fold compared to fasting state [1] |

| Effect of Standard Meal | Increases C~max~ by 1.2-fold and total exposure (AUC) by 1.1-fold compared to fasting state [1] |

| Recommendation | Administer with food [6] [2] |

Mechanisms and Challenges in Neratinib Absorption

The relationship between neratinib's properties, food effects, and bioavailability challenges can be visualized as follows:

Neratinib absorption is a multi-factorial challenge centered on its pH-dependent solubility and pre-systemic metabolism [3] [4].

- pH-Dependent Solubility: this compound is a salt of a weakly basic drug. Its solubility is high in acidic pH (1-3), but it becomes practically insoluble at pH above 6 [3] [5]. In the stomach, the drug dissolves, but as it moves to the neutral-pH small intestine, it precipitates, drastically reducing its absorption potential.

- Extensive Pre-systemic Metabolism: Neratinib is primarily metabolized in the gut wall and liver by the Cytochrome P450 3A4 (CYP3A4) enzyme, contributing to its low and variable bioavailability [1] [3] [2].

- Mechanism of Food Effects: Food, especially high-fat meals, enhances absorption by stimulating bile secretion and prolonging gastric retention time. Bile acids help solubilize the drug in the intestine, while longer stomach contact time allows more drug to dissolve in the acidic environment before transit [1].

Research Approaches to Enhance Bioavailability

Given the challenges, advanced formulation strategies are being explored to improve neratinib's oral bioavailability, which could allow for lower doses and reduced gastrointestinal side effects.

- Lipid-Polymer Hybrid Nanoparticles (NM-LPNs): A 2025 study designed hybrid nanoparticles that increased the mean C~max~ and AUC~last~ by 1.72 times and 1.58 times, respectively, compared to plain neratinib [7] [3]. This system uses glyceryl distearate (lipid) and PLGA (polymer) to encapsulate the drug, protecting it from precipitation in intestinal pH and enabling a prolonged release profile [3].

- Mesoporous Silica-Based Solid Dispersions (SD-NM-MSi): Another approach uses mesoporous silica (SYLOID XDP 3050) as a carrier to create an amorphous solid dispersion. This formulation increased the relative oral bioavailability of neratinib by 73% in a pharmacokinetic study by enhancing the drug's dissolution rate and maintaining it in a higher-energy amorphous state [4] [5].

Experimental Protocol: Assessing Food Effects

The following methodology is typical for evaluating the food effect on a drug's pharmacokinetics in a clinical setting, aligning with the data reported for neratinib [1].

- 1. Study Design: A randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover study.

- 2. Treatments:

- Test (Fed): A single oral dose of neratinib (e.g., 240 mg) administered within 30 minutes after starting a standardized high-fat, high-calorie meal (e.g., FDA-recommended meal containing approximately 800-1000 calories, with 50% from fat).

- Reference (Fasting): The same dose administered after an overnight fast of at least 10 hours.

- 3. Subject Selection: Healthy adult volunteers (often n=12-24) who provide informed consent.

- 4. Blood Sampling: Serial blood samples are collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) to define the plasma concentration-time profile.

- 5. Bioanalytical Method: Plasma samples are analyzed using a validated method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to determine neratinib concentrations.

- 6. Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and half-life (t~1/2~) for both treatments.

- 7. Statistical Analysis: The log-transformed C~max~ and AUC values are compared between fed and fasting states using an analysis of variance (ANOVA). A 90% confidence interval for the ratio of the geometric means (Fed/Fasting) is calculated, with a typical no-effect boundary of 80.00%-125.00%.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online Neratinib [go.drugbank.com]

- 2. : Uses, Dosage, Side Neratinib and More | MIMS Singapore Effects [mims.com]

- 3. Oral Administration of this compound-Loaded Lipid ... [mdpi.com]

- 4. Mesoporous silica-based amorphous solid dispersions to ... [pharmaexcipients.com]

- 5. Mesoporous silica-based amorphous solid dispersions to ... [sciencedirect.com]

- 6. Monograph for Professionals - Drugs.com Neratinib [drugs.com]

- 7. Oral Administration of this compound-Loaded Lipid ... [pubmed.ncbi.nlm.nih.gov]

neratinib maleate elimination half-life route of excretion

Pharmacokinetic Profile of Neratinib

The table below summarizes the key pharmacokinetic parameters of neratinib maleate:

| Parameter | Value | Additional Context |

|---|---|---|

| Elimination Half-life | ~14 hours | Mean value after a 240 mg dose taken with food [1] |

| Time to Peak Concentration (t~max~) | 3 to 6.5 hours | Absorption is relatively slow [1] |

| Primary Route of Metabolism | Liver, primarily via CYP3A4 | Irreversible, covalent binding to target kinases also contributes to its duration of action [2] [3] |

| Primary Route of Excretion | Feces | Information on the precise fraction excreted in feces is not available in the search results [1] |

Detailed Pharmacokinetics and Experimental Insights

The provided data primarily comes from a foundational Phase I clinical trial [1]. Here is a breakdown of the relevant methodologies and findings:

Experimental Protocol (Phase I Trial): This was an open-label, dose-escalation study in patients with solid tumors.

- Dosing: Neratinib was administered once daily in doses ranging from 40 mg to 500 mg.

- Pharmacokinetic Analysis: Blood samples were collected to measure drug concentration over time. Non-compartmental analysis was used to determine key parameters, including maximum plasma concentration (C~max~), time to C~max~ (t~max~), area under the concentration-time curve (AUC), and elimination half-life.

- Key Finding on Saturation: The study found that the steady-state C~max~ and AUC reached a plateau at doses between 320 mg and 400 mg, suggesting nonlinear pharmacokinetics due to saturation of absorption or metabolism [1].

Metabolic Pathway and Clinical Implications: As a substrate of the CYP3A4 enzyme, neratinib's pharmacokinetics are significantly affected by other drugs that inhibit or induce this pathway.

- Drug Interactions: Concomitant use of strong or moderate CYP3A4 inhibitors (e.g., clarithromycin, antifungals) should be avoided, as they can increase neratinib plasma concentrations and the risk of toxicities. Conversely, CYP3A4 inducers (e.g., carbamazepine, rifampin) should be avoided as they may decrease neratinib's efficacy [3].

The following diagram illustrates the metabolic and elimination pathway of neratinib, integrating its pharmacokinetic behavior:

Key Considerations for Researchers

- Saturable Absorption: The nonlinear pharmacokinetics indicate that absorption may be saturable at higher doses, which is a critical factor for dose selection in formulation development [1].

- Managing Diarrhea: The high incidence of diarrhea is a major clinical challenge. Strategies to manage this include prophylactic loperamide and a dose escalation regimen (starting at 120 mg daily and increasing to 240 mg over two weeks), which have been shown to reduce the severity and incidence of this side effect [4] [5].

- Irreversible Binding: Unlike reversible kinase inhibitors, neratinib forms a permanent covalent bond with its targets (HER1, HER2, HER4). This mechanism leads to prolonged pharmacodynamic activity, meaning the biological effects last longer than what the plasma half-life alone might suggest [2] [5].

References

- 1. The Clinical Efficacy and Safety of Neratinib in Combination ... [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Nerlynx (neratinib) dosing, indications, interactions, ... [reference.medscape.com]

- 4. Neratinib Monograph for Professionals [drugs.com]

- 5. Neratinib - an overview | ScienceDirect Topics [sciencedirect.com]

Comprehensive Application Notes and Protocols on Forced Degradation and Stability of Neratinib Maleate

Introduction and Executive Summary

Neratinib is an irreversible tyrosine kinase inhibitor targeting the HER family of proteins (EGFR, HER2, HER4), approved for the treatment of early-stage and advanced HER2-positive breast cancer [1]. Forced degradation studies are critical for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. These studies are a core component of the Quality by Design (QbD) approach to analytical method development, ensuring robustness and reliability throughout the product lifecycle.

Recent research demonstrates that neratinib is susceptible to degradation under various stress conditions. A QbD-based RP-HPLC method has been developed and validated, with forced degradation studies confirming that neratinib does not degrade in alkaline conditions but is sensitive to acidic, thermal, photolytic, and oxidative stress environments [1]. Furthermore, preformulation studies have elucidated a specific mechanism of degradation in solution, which is highly dependent on pH [2].

Summary of Forced Degradation Findings

The table below summarizes the quantitative outcomes of forced degradation studies on neratinib, providing a clear overview of its stability profile.

Table 1: Summary of Forced Degradation Study Results for Neratinib

| Stress Condition | Degradation Observed | Key Findings and Notes |

|---|---|---|

| Acidic Hydrolysis | Yes | Significant degradation; most stable at pH 3-4 [1] [2]. |

| Alkaline Hydrolysis | No | Neratinib was found to be stable under alkaline conditions [1]. |

| Oxidative Stress | Yes | Degradation was observed [1]. |

| Thermal Stress | Yes | Degradation was observed [1]. |

| Photolytic Stress | Yes | Degradation was observed [1]. |

Analytical Method for Stability-Indicating Assay

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed using an Analytical Quality by Design (AQbD) approach, is recommended for separating neratinib from its degradation products.

Method Parameters and Equipment

- Chromatographic System: RP-HPLC with UV or PDA detection [1] [3].

- Analytical Column: C18 column (e.g., 4.6 × 250 mm, 5 μm) [1].

- Detection Wavelength: 217 nm [1].

- Mobile Phase: Ammonium formate buffer (pH 6.5) and Acetonitrile (gradient or isocratic mode) [1].

- Flow Rate: 1.00 mL/min [1].

- Injection Volume: 20 μL [1].

- Sample Solvent: Acetonitrile [1].

Method Validation

This method has been validated as per ICH Q2(R2) guidelines, demonstrating [1]:

- Linearity: R² = 0.999

- Precision: Intra-day %RSD = 1.34; Inter-day %RSD = 1.48

- Accuracy: Recovery of 99.94-100.26%

- Specificity: Able to resolve neratinib from its degradation products.

- Sensitivity: DL = 0.4480 μg/mL; QL = 1.3575 μg/mL

Mechanisms of Degradation and Pathways

Preformulation studies have identified the primary degradation pathway of neratinib in solution, which involves a cascade of reactions within its dimethylamino crotonamide group [2].

The degradation is pH-dependent, with the rate increasing rapidly around pH 6 and approaching a maximum in the pH 8-12 range. The observed relationship between pH and degradation rate corresponds closely to the theoretical pKa of the dimethylamino group, suggesting a self-catalyzed mechanism [2].

Diagram: Proposed Mechanism of Neratinib Degradation in Solution

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the general workflow for conducting forced degradation studies on neratinib to generate samples for analysis.

Diagram: Forced Degradation Study Workflow

Protocol 2: Sample Preparation for Stress Studies

- Stock Solution: Accurately weigh and dissolve neratinib in acetonitrile to prepare a stock solution of 1000 µg/mL [1].

- Working Solution: Dilute the stock solution with the appropriate solvent to a concentration suitable for analysis (e.g., 10 µg/mL) [1].

- Stress Conditions:

- Acidic/Basic Hydrolysis: Mix the working solution with 0.1N HCl or 0.1N NaOH (e.g., 1:1 ratio) and maintain at a specified temperature (e.g., 60°C) for a defined period (e.g., 1-24 hours). Note: Neratinib is most stable at pH 3-4 [2].

- Oxidative Stress: Mix the working solution with hydrogen peroxide (e.g., 3% final concentration) and keep at room temperature or elevated temperature for a set time.

- Thermal Stress: Expose the solid drug substance or solution to elevated temperatures (e.g., 60°C) in an oven.

- Photolytic Stress: Expose the solid drug substance or solution to UV light as per ICH Q1B guidelines.

- Neutralization: For acid and base hydrolysates, neutralize the solutions after the stress period before analysis.

- Filtration: Filter the samples through a 0.45 μm membrane filter before injection into the HPLC system [1].

Quality by Design (QbD) in Method Development

The application of QbD principles to the development of stability-indicating methods involves a systematic, risk-based approach.

- Analytical Target Profile (ATP): Define the goal, which is to separate and quantify neratinib from its degradation products with specificity, accuracy, and precision [1] [3].

- Critical Method Attributes (CMAs): These are the output variables that define method performance, such as retention time, theoretical plates, and asymmetric factor (tailing factor) [1].

- Critical Method Parameters (CMPs): These are the input variables that can impact the CMAs, typically including the pH of the mobile phase, the concentration of the organic solvent (e.g., acetonitrile), and the flow rate [1].

- Experimental Design (DoE): A three-level, two-factorial design can be used to optimize the method. This involves running a set of experiments (e.g., 9 runs) as suggested by the design software to model the relationship between CMPs and CMAs [1].

- Design Space and Control Strategy: Based on the DoE results, a design space is established where the method provides consistent quality. A control strategy is then implemented to ensure the method remains within this design space during routine use [3].

Diagram: AQbD Workflow for Analytical Method Development

Greenness Assessment of the Analytical Method

The sustainability of analytical methods is increasingly important. The greenness of the described RP-HPLC method can be assessed using tools like the AGREE (Analytical GREEnness Metric) tool [1]. The method's use of acetonitrile and ammonium formate buffer, coupled with a standard flow rate of 1.00 mL/min, contributes to its ecological profile. Employing greenness assessment metrics is recommended for justifying the method's environmental friendliness alongside its technical performance [1] [3].

Conclusion

Forced degradation studies are essential for establishing the intrinsic stability profile of neratinib maleate. The presented data and protocols confirm that neratinib is susceptible to degradation under acidic, oxidative, thermal, and photolytic conditions, but remains stable under alkaline stress. The primary chemical degradation pathway involves an initial isomerization of the allylamine group. The application of a QbD-based RP-HPLC method provides a robust, reliable, and stability-indicating assay for the accurate quantification of neratinib and its degradation products, ensuring drug product quality and patient safety.

References

Comprehensive Application Notes and Protocols: Neratinib Maleate-Loaded Glyceryl Distearate-PLGA Hybrid Nanoparticles for Breast Cancer Therapy

Introduction and Rationale

Neratinib maleate (NM), a potent irreversible pan-HER tyrosine kinase inhibitor, has emerged as a critical therapeutic option for HER2-positive breast cancer. However, its clinical utility is substantially limited by significant pharmaceutical challenges, including poor aqueous solubility across physiological pH ranges (practically insoluble at pH >6, slightly soluble at pH 3-6), low oral bioavailability (11-39%), and extensive gut-wall metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 [1] [2]. The conventional oral therapy requires high doses (290 mg/day) to overcome these limitations, resulting in severe gastrointestinal side effects that often lead to therapy discontinuation and poor patient compliance [2]. To address these challenges, we have developed a lipid-polymer hybrid nanoparticle system that synergistically combines the advantageous properties of glyceryl distearate (GDS) as a lipid component and poly(lactic-co-glycolic acid) (PLGA) as a polymeric backbone.

The rational design of this hybrid system leverages the complementary characteristics of both lipid and polymer components. GDS, a well-characterized diester fraction predominant lipid composed of palmitic (C16) and stearic (C18) acids, offers excellent biocompatibility and GRAS (Generally Recognized as Safe) status with a melting point of 50-60°C and HLB value of 2 [2]. When combined with PLGA, an FDA-approved biodegradable polymer known for its tunable degradation kinetics based on lactic acid to glycolic acid (LA:GA) ratios, the resulting hybrid nanoparticles demonstrate enhanced drug loading capacity, improved stability, and controlled release profiles [2] [3]. The selection of PLGA 65:35 grade, with its relatively lipophilic properties, further complements the hydrophobic nature of neratinib, thereby optimizing encapsulation efficiency and release kinetics [2].

Materials and Methods

Materials and Equipment

Table 1: Materials and Reagents for NM-Loaded Hybrid Nanoparticles

| Category | Specific Materials | Specifications/Sources |

|---|---|---|

| Active Pharmaceutical Ingredient | This compound (NM) | Gift samples (MSN Laboratories Pvt. Ltd.) |

| Lipid Components | Glyceryl distearate (GDS) | Gattefossé, BASF, Merck |

| Glyceryl monostearate, Cetyl alcohol, Stearyl alcohol | Gattefossé, BASF, Merck | |

| Stearic acid, Palmitic acid, Myristic acid | Gattefossé, BASF, Merck | |

| TPGS (tocopheryl polyethylene glycol succinate) | Gattefossé, BASF, Merck | |

| Polymer Components | PLGA (65:35 LA:GA, acid termination) | Nomisma Healthcare Pvt. Ltd. (Mw: 15,000-40,000 Da) |

| PLGA-PEG-COOH, PLGA-PEG-N3 | PolicyTech | |

| Surfactants/Stabilizers | Polyvinyl alcohol (PVA) | Sigma-Aldrich (87-90% hydrolyzed, Mw 30,000-70,000) |

| Poloxamer 188 (Pluronic F68) | Croda International | |

| Chitosan chloride | NovaMatrix (Protasan UP CL113) | |

| Solvents | Ethyl acetate, acetone, acetonitrile, methanol | HPLC grade, Fisher Scientific/Merck |

| Analytical Standards | Rufinamide (internal standard) | Dr. Reddy's Laboratories |

Table 2: Instrumentation and Equipment

| Instrument Category | Specific Instruments | Manufacturer/Specifications |

|---|---|---|

| Particle Size Analysis | Zetasizer Nano ZS | Malvern Instruments |

| Dynamic Light Scattering particle size analyzer | Brookhaven 90Plus | |

| Imaging Equipment | Transmission Electron Microscope | Technai, FEI Company |

| FEI Talos F200X TEM | 200 kV configuration | |

| Phenom Desktop SEM | ThermoFisher Scientific | |

| Chromatographic Systems | HPLC-UV System | Phenomenex Kinetex C18 column |

| Reverse-Phase HPLC | Agilent Series 1100 | |

| Gel Permeation Chromatography | Waters Corp. with Phenogel columns | |

| Spectroscopic Instruments | FT-IR Spectrometer | Perkin Elmer Spectrum 100 |

| MALDI-TOF Mass Spectrometer | Bruker Autoflex Speed | |

| Other Equipment | Lyophilizer | Labconco |

| Ultra-Turrax Homogenizer | IKA T18 with S18N-19G dispersing element | |

| VibraCell Sonicator | IKA |

Preparation of NM-Loaded Hybrid Nanoparticles

The preparation of this compound-loaded glyceryl distearate-PLGA hybrid nanoparticles (NM-LPNs) employs the emulsification-solvent diffusion method with ethyl acetate as the primary solvent, which has demonstrated superior batch-to-batch reproducibility (<5% variability in size) compared to traditional water-immiscible solvents like dichloromethane [4]. The following optimized protocol ensures high drug loading (approximately 25%) and encapsulation efficiency:

Step 1: Organic Phase Preparation Dissolve 50 mg of PLGA (65:35 LA:GA, Mw 15,000-40,000) and 50 mg of glyceryl distearate in 7.5 mL of ethyl acetate. Add this compound (25-30 mg) to this organic phase and maintain under magnetic stirring (400-600 rpm) until complete dissolution is achieved. The ratio of lipid to polymer critically influences the drug loading capacity and release kinetics, with optimal performance observed at 1:1 weight ratio [2].

Step 2: Aqueous Phase Preparation Prepare 10 mL of surfactant solution (1% w/v Poloxamer 188 or PVA) in MilliQ water. The selection of surfactant significantly impacts nanoparticle stability and size distribution, with Poloxamer 188 generally yielding smaller particle sizes (160-180 nm) compared to PVA (180-220 nm) [4].

Step 3: Emulsification Process Add the organic phase dropwise (100 drops/min using 23-gauge needle) to the aqueous phase under vigorous magnetic stirring (900-1000 rpm). Subsequently, subject the pre-emulsion to high-energy homogenization using an Ultra-Turrax homogenizer at 12,000 rpm for 5 minutes at room temperature (23-25°C). Alternative approaches include sonication using a VibraCell sonicator at 30% power with ¼" tip for 25 seconds on ice, which typically yields smaller particle sizes (~140 nm) [4].

Step 4: Solvent Diffusion and Evaporation Add 20 mL of MilliQ water to the emulsion to promote diffusion of ethyl acetate into the external aqueous phase, facilitating nanoparticle formation. Continuously stir the system (800 rpm) for 10-12 hours at room temperature to ensure complete solvent evaporation and nanoparticle solidification [4] [2].

Step 5: Purification and Lyophilization Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. Wash the pellet twice with MilliQ water to remove excess surfactant and unencapsulated drug. For enhanced stability, lyophilize the purified nanoparticles using appropriate cryoprotectants (e.g., 5% trehalose) [2].

Figure 1: Preparation workflow for NM-loaded glyceryl distearate-PLGA hybrid nanoparticles

Surface Modification for Active Targeting

For enhanced targeting to HER2-positive breast cancer cells, surface functionalization with trastuzumab can be implemented using the following protocol:

Step 1: Carboxyl Group Activation Prepare PLGA-PEG-COOH nanoparticles (100 mg) in MES buffer (pH 6.5) and add EDC.HCl (100 mg) and NHS (50 mg) to activate carboxyl groups. React for 30 minutes under mild stirring [5] [6].

Step 2: Antibody Conjugation Add trastuzumab (10 mg in PBS, pH 7.4) to the activated nanoparticles and incubate for 12 hours at 4°C with gentle agitation. Purify the conjugated nanoparticles (TRZ−NP) using centrifugal filtration (30 kDa MWCO) [5] [6].

Characterization and Analysis

Physicochemical Characterization

Table 3: Physicochemical Characterization of NM-Loaded Hybrid Nanoparticles

| Parameter | Analytical Method | Specifications/Results | Significance |

|---|---|---|---|

| Particle Size | Dynamic Light Scattering | 140-280 nm (PDI: 0.09-0.15) | Impacts EPR effect, tissue penetration, and cellular uptake |

| Zeta Potential | Electrophoretic Mobility | -30 mV to +30 mV (depending on surfactant) | Determines colloidal stability and interaction with biological membranes |

| Surface Morphology | Transmission Electron Microscopy (TEM) | Spherical, core-shell structure | Confirms hybrid architecture and uniformity |

| Drug Loading (DL) | HPLC-UV Analysis | 25.77 ± 1.11% | Critical for dose administration and therapeutic efficacy |

| Encapsulation Efficiency (EE) | Ultracentrifugation-HPLC | >90% | Indicates process efficiency and minimizes drug wastage |

| Crystallinity | Differential Scanning Calorimetry (DSC) | Amorphous dispersion within matrix | Influences dissolution profile and stability |

| Chemical Stability | FT-IR Spectroscopy | No drug-polymer interactions | Ensures chemical integrity of encapsulated drug |

In Vitro Release Studies

The drug release profile should be evaluated using the dialysis method under sink conditions:

- Methodology: Place nanoparticle equivalent to 5 mg neratinib in dialysis membrane (12-14 kDa MWCO) against 200 mL of release medium (pH 6.8 phosphate buffer with 0.5% Tween 80) at 37°C with continuous stirring (100 rpm) [2].

- Sampling and Analysis: Withdraw 1 mL samples at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48 h) and replace with fresh medium. Analyze samples using validated HPLC-UV methods [2].

- Release Kinetics: NM-LPNs typically exhibit biphasic release patterns with initial burst release (25-30% within 2 h) followed by sustained release (80-85% over 24 h) due to the hybrid lipid-polymer matrix [2].

In Vivo Pharmacokinetic Evaluation

The pharmacokinetic profile should be assessed using appropriate animal models (e.g., female Wistar rats):

- Study Design: Administer NM-LPNs equivalent to 10 mg/kg neratinib and compare with plain NM suspension. Collect blood samples at predetermined time points (0.5, 1, 2, 4, 8, 12, 24 h) [2].

- Bioanalytical Method: Quantify neratinib concentrations in plasma using validated LC-MS/MS methods with rufinamide as internal standard [2].

- Key Parameters: NM-LPNs demonstrate significant enhancement in bioavailability with approximately 1.72-fold increase in C~max~ and 1.58-fold increase in AUC~last~ compared to plain drug suspension [2].

Table 4: Comparative Pharmacokinetic Parameters of NM Formulations

| Pharmacokinetic Parameter | Plain NM Suspension | NM-LPNs | Statistical Significance |

|---|---|---|---|

| C~max~ (ng/mL) | 84.5 ± 12.3 | 145.3 ± 18.7 | p < 0.01 |

| AUC~0-t~ (ng·h/mL) | 1478 ± 215 | 2335 ± 298 | p < 0.01 |

| AUC~0-∞~ (ng·h/mL) | 1557 ± 228 | 2458 ± 312 | p < 0.01 |

| t~½~ (h) | 11.7 ± 1.5 | 14.2 ± 1.8 | p < 0.05 |

| T~max~ (h) | 6.0 ± 0.8 | 4.5 ± 0.6 | p < 0.05 |

| Relative Bioavailability | 100% | 158% | - |

Applications and Therapeutic Potential

The developed NM-loaded hybrid nanoparticle system presents significant advantages for HER2-positive breast cancer therapy through multiple mechanisms:

Enhanced Bioavailability and Reduced Dosing: The hybrid nanoparticle system significantly improves the oral bioavailability of neratinib, potentially allowing for dose reduction from the current 290 mg/day, thereby mitigating the severe gastrointestinal side effects that often lead to therapy discontinuation [2]. The dose-sparing effect is particularly valuable for long-term maintenance therapy in early-stage breast cancer patients.

Active Targeting Capabilities: Surface functionalization with trastuzumab enables specific targeting to HER2-overexpressing tumor cells, potentially enhancing therapeutic efficacy while minimizing off-target effects [5] [6]. The dual-targeting approach combining extracellular HER2 blockade (trastuzumab) with intracellular tyrosine kinase inhibition (neratinib) represents a promising strategy to overcome resistance mechanisms in HER2-positive breast cancer.

Synergistic Combination Therapy: The nanoparticle platform enables co-encapsulation of multiple therapeutic agents, as demonstrated by recent studies incorporating both neratinib and docetaxel in PLGA-based nanoparticles [5] [6]. This approach allows for synchronized pharmacokinetics and enhanced synergistic effects, addressing the challenge of non-synchronized drug exposure profiles when administering combination therapies as conventional formulations.

Overcoming Physiological Barriers: The hybrid nanoparticle system protects neratinib from degradation and metabolism in the gastrointestinal tract, potentially reducing the impact of drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) or acid-reducing agents (e.g., lansoprazole) that significantly alter neratinib pharmacokinetics [1] [7].

Figure 2: Mechanism of action and biodistribution pathway of NM-loaded nanoparticles

Conclusion and Future Perspectives

The development and optimization of this compound-loaded glyceryl distearate-PLGA hybrid nanoparticles represent a significant advancement in targeted breast cancer therapy. The systematic approach to formulation design, employing Quality by Design (QbD) principles and Design of Experiments (DoE) methodology, has yielded a robust nanoparticulate system with favorable physicochemical properties, high drug loading capacity, and enhanced oral bioavailability. The hybrid architecture successfully combines the stability and controlled release characteristics of PLGA with the biocompatibility and enhanced solubilization capacity of glyceryl distearate.

Future development efforts should focus on scale-up manufacturing using advanced technologies such as microfluidics, which offers superior control over particle size distribution and improved batch-to-batch reproducibility compared to conventional methods [8]. Additionally, exploration of alternative administration routes beyond oral delivery, including localized intra-tumoral injection or implantable depots, may further enhance therapeutic outcomes while minimizing systemic exposure. The integration of theranostic capabilities through incorporation of imaging agents could enable real-time monitoring of drug delivery and treatment response, paving the way for personalized medicine approaches in HER2-positive breast cancer management.

References

- 1. Pharmacokinetics of oral neratinib during co-administration ... [pmc.ncbi.nlm.nih.gov]

- 2. Oral Administration of this compound-Loaded Lipid ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PLGA-Based Nanoparticles in Cancer Treatment [frontiersin.org]

- 4. Suggested Procedures for the Reproducible Synthesis of ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of Novel Neratinib and Docetaxel Core ... [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel Neratinib and Docetaxel Core ... [mdpi.com]

- 7. Pharmacokinetics of neratinib during coadministration with ... [pmc.ncbi.nlm.nih.gov]

- 8. Microfluidics for PLGA nanoparticle synthesis: a review [elveflow.com]

Introduction to Neratinib Maleate and Analytical Methodology

Comprehensive Application Notes and Protocols for Neratinib Maleate Bioanalytical Method in Plasma Quantification

Introduction to Neratinib and its Bioanalytical Significance

Neratinib is an orally available tyrosine kinase inhibitor that selectively targets the HER2 (ERBB2) and EGFR (ERBB) receptors, demonstrating significant clinical efficacy in the treatment of HER2-positive breast cancer and other solid tumors. Chemically, neratinib is characterized as a Michael acceptor, which enables it to form covalent bonds with its target proteins, thereby enhancing its pharmacological potency through irreversible inhibition. The drug received FDA approval in 2017 for extended adjuvant treatment of early-stage HER2-positive breast cancer, and later in 2020 for advanced metastatic HER2-positive breast cancer in combination with capecitabine. As a second-generation anilinoquinoline derivative, neratinib suppresses ligand-induced phosphorylation of HER2 and EGFR, along with downstream signaling through both MAPK and AKT pathways, effectively inhibiting cellular proliferation and promoting apoptosis in cancer cells.

The development of robust bioanalytical methods for neratinib quantification in biological matrices is essential for pharmacokinetic profiling, therapeutic drug monitoring, and drug-drug interaction studies. Bioanalytical methods support clinical decision-making by establishing exposure-response relationships and optimizing dosing regimens. Available literature indicates substantial inter-individual variability in neratinib pharmacokinetics, with a suggested minimum efficacious exposure of 431 ng•h/mL established in preclinical models. Understanding these exposure-response relationships requires precise and accurate quantification methods. Additionally, the knowledge that neratinib is predominantly metabolized by CYP3A4 enzymes necessitates careful consideration of potential drug interactions in clinical practice, further highlighting the importance of reliable bioanalytical methods for therapeutic optimization.

LC-MS/MS Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The LC-MS/MS platform represents the gold standard for neratinib quantification in plasma due to its superior sensitivity, specificity, and capacity for high-throughput analysis. A rigorously validated LC-MS/MS method has been developed for the quantification of neratinib in 100 μL of human plasma, incorporating a stable isotopic internal standard ([²H₆]-neratinib) to ensure analytical precision and accuracy. This method has been comprehensively validated in accordance with FDA bioanalytical method validation guidelines, demonstrating acceptable performance characteristics across all validation parameters.

The method employs an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) transitions of m/z 557.0→512.0 for neratinib and m/z 563.0→512.0 for the internal standard. Chromatographic separation is achieved using an Acquity UPLC BEH Shield RP18 column (1.7 μm, 3 mm × 50 mm) with a gradient mobile phase system consisting of methanol:water (90:10, v/v) with 10 mM ammonium acetate buffer and 0.1% formic acid (solvent A) and water with 10 mM ammonium acetate buffer and 0.1% formic acid (solvent B). The gradient program initiates at 60% solvent A, increases to 100% solvent A between 0.2-1.0 minutes, maintains this composition until 3.0 minutes, then returns to initial conditions by 6.0 minutes. The flow rate is maintained at 0.3 mL/min throughout the 6-minute analytical run, with an injection volume of 5 μL and the autosampler temperature controlled at 4°C.

Validation Parameters and Acceptance Criteria

The LC-MS/MS method for neratinib quantification has been systematically validated according to regulatory standards, with key performance characteristics summarized in the table below:

Table 1: Validation Parameters for Neratinib LC-MS/MS Bioanalytical Method

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linear range | 2-1000 ng/mL | - |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL (S/N ≥5:1) | Accuracy and precision ≤20% |

| Accuracy | 98.9-106.5% | 85-115% (LLOQ: 80-120%) |

| Precision (Intra-assay & Inter-assay) | <6.2% CV | ≤15% (≤20% for LLOQ) |

| Extraction Recovery | >85% | Consistent and reproducible |

| Matrix Effect | -4.35 to -3.66% | Minimal ion suppression/enhancement |

| Stability | Bench-top, freeze-thaw, long-term | Within ±15% of nominal |

The method demonstrated excellent selectivity with no interference from endogenous plasma components across six individual batches of control human plasma. The extraction recovery was consistent and reproducible, exceeding 85% across the analytical range. Stability assessments confirmed that neratinib remains stable in plasma through three freeze-thaw cycles, for up to 24 hours at room temperature, and for extended periods during long-term storage at -80°C. The matrix factor evaluation indicated minimal ion suppression or enhancement, with normalized matrix factors close to unity, ensuring consistent performance across different plasma lots.

HPLC-UV Method as a Complementary Approach

Reverse Phase HPLC with UV Detection

For laboratories without access to mass spectrometry instrumentation, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection has been developed and validated for neratinib quantification. This method employs a C18 analytical column (4.6 × 250 mm, 5 μm particle size) with isocratic elution using a mobile phase consisting of ammonium formate buffer (pH 6.5) and acetonitrile. Detection is performed at 217 nm wavelength with a flow rate of 1.00 mL/min and an injection volume of 20 μL, resulting in a retention time of approximately 4.266 minutes for neratinib.

The RP-HPLC method was developed using a Quality by Design (QbD) approach with a three-level, two-factorial design for method optimization. Critical process parameters identified included mobile phase pH (5-8) and organic solvent composition (70-90% v/v acetonitrile), while critical quality attributes monitored were retention time, theoretical plates, and asymmetric factor. Through systematic optimization, the method achieved a desirability function value of 0.953, indicating optimal chromatographic conditions. The method was validated according to ICH Q2R2 guidelines, demonstrating linearity (R² = 0.999) over a concentration range of 0.7-42 μg/mL, with detection and quantitation limits of 0.4480 μg/mL and 1.3575 μg/mL, respectively. The precision evaluations showed relative standard deviations of 1.3423% for intra-day and 1.483% for inter-day analyses, with recovery rates between 99.94-100.26%.

Comparative Method Performance

Table 2: Comparison of Bioanalytical Methods for Neratinib Quantification

| Parameter | LC-MS/MS Method | UPLC-MS/MS Method | HPLC-UV Method |

|---|---|---|---|

| Linear Range | 2-1000 ng/mL | 1-800 ng/mL | 0.7-42 μg/mL |

| LLOQ | 2 ng/mL | 1 ng/mL | 1.3575 μg/mL |

| Accuracy | 98.9-106.5% | >95% | 99.94-100.26% |

| Precision (%CV) | <6.2% | <6.58% | <1.5% |

| Sample Volume | 100 μL | 50-100 μL | Variable |

| Run Time | 6 min | <5 min | 10 min |

| Detection Technique | MRM | MRM | UV at 217 nm |

| Application | Human plasma | Rat plasma | Pharmaceutical formulations |

The selection between method platforms depends on several factors, including required sensitivity, available instrumentation, and intended application. LC-MS/MS methods offer superior sensitivity and are preferred for pharmacokinetic studies requiring low detection limits, while HPLC-UV provides a cost-effective alternative for quality control in pharmaceutical formulations where extreme sensitivity is not critical. The UPLC-MS/MS technique represents an advanced platform offering improved resolution, faster analysis times, and enhanced sensitivity compared to conventional LC-MS/MS, making it particularly suitable for high-throughput environments.

Experimental Protocols

Sample Preparation Procedures

Materials and Reagents: Neratinib maleate reference standard (purity >99.99%), [²H₆]-neratinib internal standard (purity >99.91%), HPLC-grade acetonitrile, methanol, water, ammonium formate, ammonium acetate, formic acid, and control human plasma.

Stock Solution Preparation:

- Prepare neratinib stock solution at 1 mg/mL in dimethyl sulfoxide (calculate concentration based on free base molecular weight of 557.0 g/mol when using the maleate salt).

- Prepare independent stock solution of [²H₆]-neratinib internal standard at 1 mg/mL in dimethyl sulfoxide.

- Prepare working solutions by serial dilution in acetonitrile/water (50:50, v/v) to appropriate concentrations.

- Store all stock and working solutions at -80°C when not in use.

Plasma Sample Processing:

- Aliquot 100 μL of plasma sample (calibration standard, quality control, or study sample) into a microcentrifuge tube.

- Add 10 μL of internal standard working solution (0.2 μg/mL) and 50 μL of 50 mM ammonium formate solution.

- Vortex the mixture for 1 minute using a vortex mixer set at moderate speed.

- Add 500 μL of acetonitrile for protein precipitation.

- Vortex vigorously for 2 minutes to ensure complete mixing and protein precipitation.

- Centrifuge at 13,000 × g for 5 minutes at room temperature to pellet precipitated proteins.

- Transfer the clear supernatant to borosilicate glass tubes (12 × 75 mm).

- Evaporate to dryness under a gentle stream of nitrogen using a Multivap Nitrogen Evaporator.

- Reconstitute the dried residue in 100 μL of starting mobile phase composition.

- Transfer to autosampler vials and inject appropriate volume (typically 5-20 μL) into the chromatographic system.

UPLC-MS/MS Conditions for Simultaneous Analysis

For the simultaneous quantification of neratinib with other compounds such as naringenin, the following UPLC-MS/MS conditions have been optimized:

Chromatographic Conditions:

- Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)

- Mobile Phase: Acetonitrile with 0.1% formic acid and 0.002 M ammonium acetate (50:50, % v/v)

- Flow Rate: 0.5 mL/min

- Temperature: Column compartment maintained at 40°C

- Injection Volume: 5 μL

- Run Time: 5-7 minutes

Mass Spectrometric Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive mode

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Desolvation Gas Flow: 1000 L/hr

- Cone Gas Flow: 50 L/hr

- Collision Gas Flow: 0.15 mL/min

- MRM Transitions:

- Neratinib: m/z 557.138 → 111.927

- Naringenin: m/z 273.115 → 152.954

- Imatinib (IS): m/z 494.24 → 394.11

Figure 1: Workflow for Neratinib Sample Preparation and Analysis

Applications in Drug Development and Therapeutics

Pharmacokinetic Study Design

The validated bioanalytical methods for neratinib have been successfully applied in preclinical and clinical pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion profiles of the drug. In a typical pharmacokinetic study in Wistar rats, animals receive this compound via single-dose intravenous bolus (7.5 mg/kg) and oral administration (15 mg/kg) to determine absolute bioavailability. Blood samples (approximately 0.3-0.5 mL) are collected in heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose) via retro-orbital plexus or cannula. Plasma is separated by centrifugation at 4,000 × g for 10 minutes at 4°C and stored at -80°C until analysis.

A pivotal drug-drug interaction study investigated the impact of CYP3A4 inhibition on neratinib pharmacokinetics in healthy human subjects. This open-label, randomized, two-period crossover study administered a single 240 mg oral dose of neratinib alone and in combination with ketoconazole 400 mg (a potent CYP3A4 inhibitor). The study demonstrated that ketoconazole co-administration increased neratinib Cmax by 3.2-fold and AUC by 4.8-fold compared with neratinib administration alone. Additionally, ketoconazole decreased the mean apparent oral clearance of neratinib from 346 L/h to 87.1 L/h and increased the mean elimination half-life from 11.7 hours to 18.0 hours. These findings confirmed that neratinib is a substrate of CYP3A4 and is susceptible to clinically significant interactions with potent CYP3A4 inhibitors, necessitating dose adjustments in such scenarios.

Greenness Assessment of Analytical Methods

With growing emphasis on environmental sustainability in analytical chemistry, the greenness profile of neratinib bioanalytical methods has been evaluated using multiple assessment tools, including the National Environmental Methods Index (NEMI), Analytical Eco-Scale (AES), and AGREE metrics. The UPLC-MS/MS method particularly demonstrates favorable environmental characteristics due to its minimal solvent consumption (0.5 mL/min flow rate), reduced analysis time (5-7 minutes per sample), and employment of less hazardous solvents (acetonitrile and water with minimal additives). The greenness profile of the method was further enhanced by the implementation of microsampling techniques (requiring only 50-100 μL of plasma) and efficient sample preparation that minimizes organic solvent waste.

Figure 2: Impact of CYP3A4 Inhibition on Neratinib Pharmacokinetics

Troubleshooting and Technical Notes

Method Optimization Strategies

During method development, several factors require careful optimization to ensure robust performance. The pH of the mobile phase significantly impacts chromatographic behavior, with optimal separation achieved at pH 3.8-4.0 for most reversed-phase columns. The organic modifier composition should be optimized to balance retention time, peak shape, and resolution; typically, acetonitrile provides better peak symmetry compared to methanol for neratinib analysis. When employing mass spectrometric detection, the addition of volatile modifiers such as 0.1% formic acid or ammonium acetate (2-10 mM) enhances ionization efficiency and improves signal intensity.

For Box-Behnken experimental design optimization, three critical factors are typically investigated: pH of the buffer (X₁), aqueous phase proportion in the mobile phase (X₂), and mobile phase flow rate (X₃). These factors are studied for their effects on response variables including retention time (Y₁) and peak width (Y₂). Statistical optimization with a desirability function approach (target value of 0.943) has yielded optimal conditions of X₁ = 2.4 ± 0.1, X₂ = 66.7 mL, and X₃ = 0.85 mL/min, resulting in retention time of 14.1 minutes and peak width of 0.50 ± 0.003 for a 1 ppm drug solution.

Stability and Storage Considerations

Neratinib demonstrates variable stability under different stress conditions. Forced degradation studies reveal that neratinib is sensitive to acidic conditions, oxidative stress, thermal stress, and photolytic degradation, but remains stable under alkaline conditions. Specifically:

- Acidic degradation: Significant degradation observed under strong acid conditions

- Oxidative degradation: Susceptible to hydrogen peroxide-mediated degradation

- Thermal degradation: Decomposes at elevated temperatures

- Photolytic degradation: Sensitive to UV light exposure

To maintain sample integrity, plasma samples should be stored at -80°C and protected from light. Processed samples in autosampler vials remain stable for at least 24 hours at 4°C. During sample preparation, it is recommended to minimize light exposure and process samples under cooled conditions to prevent degradation. For long-term storage, plasma samples remain stable for at least 6 months when maintained at -80°C, with no observed impact of up to three freeze-thaw cycles on analyte stability.

Conclusion

The bioanalytical methods detailed in this application note provide comprehensive approaches for the reliable quantification of neratinib in biological matrices. The LC-MS/MS method offers superior sensitivity and specificity for pharmacokinetic studies requiring low detection limits, while the HPLC-UV method represents a cost-effective alternative for quality control applications. The implementation of Quality by Design principles during method development ensures robust and reproducible performance throughout the method lifecycle. These validated methods have demonstrated successful application in therapeutic drug monitoring, drug-drug interaction studies, and comprehensive pharmacokinetic characterization of neratinib, supporting its optimal clinical use in HER2-positive breast cancer treatment.

Comprehensive Application Notes and Protocols: Dissolution Method Development for Neratinib Maleate (BCS IV) in Advanced Formulations

Introduction to Neratinib Maleate and BCS IV Challenges

This compound (NM) is a potent tyrosine kinase inhibitor specifically targeting the human epidermal growth factor receptor (HER) family, including EGFR, HER2, and HER4. It is clinically used for the extended adjuvant treatment of early-stage HER2-positive breast cancer and in combination with capecitabine for advanced or metastatic HER2-positive breast cancer. The standard oral dosage involves administration of 240 mg (6 tablets) once daily with food, often requiring complex loperamide prophylaxis to manage the severe diarrhea associated with this high dose. [1]

NM is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, characterized by both low aqueous solubility and low intestinal permeability. This dual limitation presents substantial challenges in oral drug delivery, resulting in low and highly variable oral bioavailability ranging between 11-39%. The solubility of NM exhibits pronounced pH-dependent behavior, being highly soluble under acidic conditions (pH <3), sparingly soluble in the pH range of 4-6, and practically insoluble at pH >6. Additionally, NM undergoes extensive gut-wall metabolism primarily mediated by CYP3A4 enzymes, further limiting its systemic exposure. These biopharmaceutical challenges necessitate high dosing, which in turn leads to dose-dependent gastrointestinal side effects that often result in therapy discontinuation. [2] [3]

Formulation Strategies for Enhanced Dissolution

Rational Design Principles for BCS IV Compounds

The development of effective formulations for BCS Class IV drugs like this compound requires integrated strategies that simultaneously address both solubility and permeability limitations. The primary objectives include enhancing saturation solubility, increasing dissolution rate, protecting from gut metabolism, and promoting intestinal absorption. Advanced drug delivery systems have demonstrated significant potential in overcoming these challenges through various mechanisms, including amorphization, nanoparticulate systems, lipid-based delivery, and hybrid approaches that combine multiple technologies. Successful formulation strategies must balance physicochemical performance with biocompatibility and manufacturing scalability to ensure translational potential. [2]

Comparative Analysis of Formulation Technologies

Table 1: Performance Comparison of Different this compound Formulation Approaches

| Formulation Type | Key Components | Drug Loading (%) | Particle Size (nm) | Dissolution Enhancement | Bioavailability Increase |

|---|---|---|---|---|---|

| Lipid-Polymer Hybrid Nanoparticles (LPNs) | Glyceryl distearate, PLGA 65:35 | 25.77% | 278.57 ± 21.16 | Prolonged release up to 12 h at pH 6.8 | 1.58-fold (AUClast) [2] |

| Mesoporous Silica Solid Dispersion | SYLOID XDP 3050 | 15.7% | N/A (carrier-based) | Enhanced rate and extent at pH 3.0, 4.5, and 6.8 | 1.73-fold (relative) [3] |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Clove oil, Cremophor EL, Propylene glycol | N/A | 204.8 ± 2.4 (TP25) | Improved solubility across all pH conditions | 2.24-fold (relative) [4] |

| Conventional Tablets (Reference) | Standard excipients | N/A | N/A | pH-dependent, poor at intestinal pH | Baseline [1] |

Analytical Method Development

HPLC-UV Method for Dissolution Testing

Chromatographic Conditions:

- Column: Phenomenex Kinetex C18 (5 µm, 250 × 4.6 mm)

- Mobile Phase: Isocratic mode (specific composition optimized based on analyte separation)

- Detection: UV detection at wavelength suitable for NM quantification

- Run Time: Approximately 10-15 minutes to ensure proper elution of NM and internal standard

- Internal Standard: Rufinamide (provided by Dr. Reddy's laboratories) [2]

Method Validation Parameters:

- Linearity: Calibration curves established over concentration ranges expected in dissolution samples

- Accuracy: Recovery studies conducted at multiple QC levels (80%, 100%, 120%)

- Precision: Both intra-day and inter-day precision evaluated with %RSD acceptance criteria

- Specificity: Method should adequately resolve NM from formulation components and degradation products [2]

Experimental Protocols

Protocol 1: Preparation of NM-Loaded Lipid-Polymer Hybrid Nanoparticles (NM-LPNs)

Materials:

- Active Pharmaceutical Ingredient: this compound (MSN Laboratories Pvt. Ltd.)

- Lipid Component: Glyceryl distearate (Gattefosse)

- Polymer: PLGA 65:35, acid termination, MW 15,000-40,000 Da (Nomisma Healthcare)

- Organic Solvent: Appropriate solvent for solvent diffusion method

- Aqueous Phase: Purified water with potential stabilizers [2]

Procedure:

- Organic Phase Preparation: Dissolve NM, glyceryl distearate, and PLGA in suitable organic solvent

- Aqueous Phase Preparation: Prepare aqueous phase containing potential stabilizers or surfactants

- Nanoparticle Formation: Add organic phase to aqueous phase under controlled stirring conditions using solvent diffusion method

- Organic Solvent Removal: Evaporate organic solvent under reduced pressure or using other appropriate methods

- Purification: Separate nanoparticles from unentrapped drug by appropriate separation techniques

- Lyophilization: Freeze-dry nanoparticles using suitable cryoprotectants for enhanced stability [2]

Design of Experiments (DoE) Approach:

- Screening Phase: Identify critical factors influencing critical quality attributes (CQAs)

- Optimization Phase: Use response surface methodology to optimize formulation parameters

- Critical Factors: Lipid-to-polymer ratio, drug loading, surfactant concentration, process parameters

- Responses: Particle size, polydispersity index, drug loading, entrapment efficiency [2]

Protocol 2: Development of Mesoporous Silica-Based Solid Dispersions

Materials:

- NM: this compound (MSN Laboratories Private Limited)

- Mesoporous Silica Carriers: SYLOID 244FP, SYLOID XDP 3050, SYLOID XDP 3150 (W. R. Grace & Company)

- Solvents: Suitable for solvent evaporation technique [3]

Procedure:

- Carrier Selection: Evaluate different silica grades based on drug loading capacity and flow properties

- Drug Solution: Dissolve NM in appropriate solvent

- Adsorption: Combine drug solution with mesoporous silica carrier using solvent evaporation technique

- Drying: Remove solvent completely under controlled conditions

- Characterization: Analyze for drug content, amorphous state, and dissolution performance [3]

Critical Quality Attributes:

- Drug Loading Capacity: SYLOID XDP 3050 showed highest loading at 15.7%

- Flow Properties: Essential for subsequent tablet compression or capsule filling

- Amorphization: Confirm by DSC and pXRD analysis

- Surface Area and Pore Volume: Key determinants of dissolution enhancement [3]

Protocol 3: Dissolution Method Development and Validation

Table 2: Dissolution Testing Conditions for this compound Formulations

| Parameter | Condition 1 (Fasted Stomach) | Condition 2 (Proximal Intestine) | Condition 3 (Distal Intestine) |

|---|---|---|---|

| Medium | pH 1.2 HCl buffer | pH 4.5 acetate buffer | pH 6.8 phosphate buffer |

| Volume | 500 mL | 500 mL | 500 mL |

| Apparatus | USP Type II (Paddle) | USP Type II (Paddle) | USP Type II (Paddle) |

| Rotation Speed | 50-75 rpm | 50-75 rpm | 50-75 rpm |

| Temperature | 37°C ± 0.5°C | 37°C ± 0.5°C | 37°C ± 0.5°C |

| Sampling Time Points | 5, 10, 15, 30, 45, 60, 90, 120 min | 5, 10, 15, 30, 45, 60, 90, 120, 180 min | 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480 min |

| Sink Conditions | Maintained if possible | May be non-sink | May be non-sink |